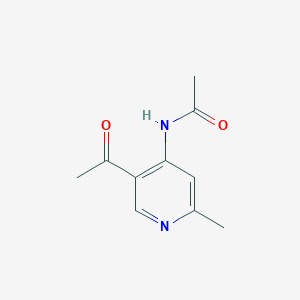

N-(5-Acetyl-2-methylpyridin-4-yl)acetamide

Description

Significance of Pyridine-Based Acetamides in Medicinal and Organic Chemistry

Pyridine (B92270) and its derivatives are cornerstones of modern chemistry, particularly in the development of therapeutic agents. nih.govnih.gov The pyridine ring is a versatile scaffold found in numerous FDA-approved drugs, including those for cancer, central nervous system disorders, and infectious diseases. rsc.org Its nitrogen atom allows it to act as a hydrogen bond acceptor and can enhance the pharmacokinetic properties of a drug molecule. nih.govsemanticscholar.org This makes the pyridine nucleus a privileged structure in drug discovery. nih.gov

When combined with an acetamide (B32628) group, the resulting pyridine-based acetamide structure gains further utility. Acetamide moieties are also prevalent in biologically active compounds and can participate in hydrogen bonding, contributing to the binding affinity of a molecule to biological targets like enzymes or receptors. nih.govarchivepp.com Researchers have synthesized and investigated a wide array of pyridine-acetamide derivatives for various potential therapeutic applications, including:

Antimicrobial Agents: Certain pyridine derivatives have shown potential in combating multidrug-resistant pathogens. nih.gov The synthesis of N-pyridin-2-yl substituted acetamides has yielded compounds with significant antifungal activity. researchgate.net

Anti-inflammatory Agents: Acetamide derivatives have been explored as cyclooxygenase-II (COX-II) inhibitors for treating inflammation. archivepp.com Specifically, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues have been studied as potential agents for colitis by inhibiting pro-inflammatory cytokines. nih.gov

Anticancer Agents: The 1,3-thiazole ring system, when incorporated into acetamide derivatives, has been a basis for developing new cytotoxic agents against various cancer cell lines. ijcce.ac.ir

Enzyme Inhibition: Acetamide-type compounds have been identified as potent modulators of enzymes implicated in neurodegenerative diseases, such as monoamine oxidase (MAO). nih.gov

In organic chemistry, these structures serve as important intermediates for creating more complex molecules. nih.gov The functional groups on the pyridine and acetamide components can be readily modified, allowing chemists to systematically alter the molecule's properties to achieve desired outcomes. nih.gov

Overview of Research Trajectories for N-(5-Acetyl-2-methylpyridin-4-yl)acetamide and Related Molecular Architectures

Research involving this compound and its structural relatives primarily focuses on the synthesis of new analogues and the evaluation of their biological activities. The core objective is often to establish structure-activity relationships (SAR), which correlate specific structural features with changes in biological effect.

A common research trajectory involves modifying the substituents on the pyridine ring. For example, studies on related compounds like N-(5-ethyl-2-methylpyridin-4-yl)acetamide explore how small changes in alkyl groups affect the molecule's properties. guidechem.com Other research has investigated more significant structural variations, such as the synthesis of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues, to develop agents for inflammatory bowel disease. nih.gov These studies demonstrate a clear trend towards exploring the therapeutic potential of this class of compounds by systematically altering their molecular architecture.

Another key research direction is the development of compounds that can interact with multiple biological targets. For instance, new pyridine derivatives have been designed as multitarget cholinesterase inhibitors, which could be relevant for complex diseases. acs.org The investigation of acetamide derivatives as potential inhibitors for enzymes involved in neurodegeneration is also an active area of study. nih.gov These approaches highlight a shift towards designing molecules with more complex and targeted functionalities.

Research Objectives and Methodological Framework for Advanced Investigations

The primary objectives for advanced research on this compound and similar compounds are to synthesize novel derivatives with enhanced potency and selectivity for specific biological targets and to gain a deeper understanding of their mechanism of action at a molecular level.

To achieve these goals, researchers employ a multidisciplinary methodological framework that combines chemical synthesis, structural characterization, computational modeling, and biological evaluation.

Table 2: Methodological Framework for Pyridine-Acetamide Research

| Category | Techniques and Methods | Purpose |

|---|---|---|

| Synthesis | Conventional heating (reflux), microwave-assisted synthesis, one-pot reactions, multi-step synthesis. nih.govbohrium.comnih.gov | To efficiently produce the target compound and its analogues. |

| Structural Characterization | Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Fourier-Transform Infrared Spectroscopy (FTIR), Mass Spectrometry, Single-Crystal X-ray Diffraction. researchgate.netnih.govnih.gov | To confirm the chemical structure, purity, and three-dimensional arrangement of atoms in the synthesized molecules. |

| Computational Chemistry | Density Functional Theory (DFT), Molecular Docking. nih.govnih.govresearchgate.net | To predict molecular properties, study electronic structures, and simulate the interaction between the compound and its biological target (e.g., an enzyme's active site). |

| Biological Evaluation | In vitro assays (e.g., antimicrobial susceptibility testing, enzyme inhibition assays, cytotoxicity assays like the MTT assay), in vivo studies in animal models. researchgate.netnih.govijcce.ac.ir | To determine the biological activity, potency, and efficacy of the compounds. |

This integrated approach allows for a comprehensive investigation of new chemical entities. For example, a typical study might involve synthesizing a series of related pyridine-acetamide compounds, confirming their structures using spectroscopic methods, using molecular docking to predict their binding affinity to a target protein, and finally, validating these predictions through in vitro biological assays. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(5-acetyl-2-methylpyridin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6-4-10(12-8(3)14)9(5-11-6)7(2)13/h4-5H,1-3H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJROZLZSLBYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562662 | |

| Record name | N-(5-Acetyl-2-methylpyridin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91842-97-6 | |

| Record name | N-(5-Acetyl-2-methylpyridin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 5 Acetyl 2 Methylpyridin 4 Yl Acetamide and Its Analogues

Established Synthetic Routes to N-(5-Acetyl-2-methylpyridin-4-yl)acetamide Core Structure

A potential synthetic pathway could commence with the synthesis of a 2,4,5-trisubstituted pyridine (B92270) core. One common strategy for this is the Hantzsch pyridine synthesis or its variations, which involves the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia (B1221849) source. However, achieving the specific substitution pattern of the target molecule via a classical one-pot Hantzsch reaction can be challenging in terms of regioselectivity.

A more likely established route would proceed through a stepwise functionalization of a pre-formed pyridine ring. A key intermediate for the synthesis of this compound would be 4-amino-5-acetyl-2-methylpyridine . While the direct synthesis of this intermediate is not explicitly detailed, analogous syntheses suggest that it could be prepared through a multi-step sequence. One possible, albeit not directly documented, approach is outlined below:

Table 1: Postulated Established Synthetic Route

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration of 2,5-lutidine | HNO₃/H₂SO₄ | 2,5-Dimethyl-4-nitropyridine |

| 2 | Oxidation of the 5-methyl group | Strong oxidizing agent (e.g., KMnO₄) followed by esterification | Methyl 2-methyl-4-nitropyridine-5-carboxylate |

| 3 | Conversion to the acetyl group | Reaction with a methyl organometallic reagent (e.g., CH₃MgBr) | 5-Acetyl-2-methyl-4-nitropyridine |

| 4 | Reduction of the nitro group | Catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals (e.g., Fe/HCl) | 4-Amino-5-acetyl-2-methylpyridine |

| 5 | Acetylation of the amino group | Acetic anhydride (B1165640) or acetyl chloride | This compound |

This proposed route relies on classical pyridine functionalization reactions. The final step, the acetylation of the amino group, is a standard and high-yielding transformation.

Development of Convergent and Efficient Synthesis Strategies for Pyridine-Acetamide Scaffolds

Modern organic synthesis emphasizes the development of convergent and efficient strategies that allow for the rapid assembly of complex molecules from simpler, readily available starting materials. For pyridine-acetamide scaffolds, several powerful methodologies have emerged.

A notable convergent approach is the use of transition-metal-catalyzed cross-coupling reactions to construct the pyridine ring itself. For instance, a [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by cobalt or rhodium complexes, can provide a rapid entry to polysubstituted pyridines. By carefully choosing the alkyne and nitrile starting materials, a high degree of substitution can be achieved in a single step.

Another efficient strategy involves the construction of a 1,5-dicarbonyl compound, which can then be cyclized with an ammonia source to form the pyridine ring. This approach offers flexibility in introducing various substituents onto the pyridine core.

This compound as a Key Intermediate in Complex Molecule Construction

The structure of this compound, with its multiple functional groups, makes it a valuable intermediate for the construction of more complex molecules. The acetyl and acetamido groups, as well as the pyridine ring itself, offer several handles for further chemical modification.

Strategies for Derivatization and Functionalization

The functional groups present in this compound allow for a variety of derivatization strategies:

The Acetyl Group: The carbonyl group can undergo a wide range of reactions, including reduction to an alcohol, conversion to an oxime, or serving as a handle for carbon-carbon bond formation through aldol (B89426) or Wittig-type reactions. The methyl group of the acetyl moiety can also be functionalized, for example, through alpha-halogenation.

The Acetamido Group: The amide functionality can be hydrolyzed to the corresponding primary amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The N-H proton can also be deprotonated to form an anion for further reactions.

The Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although the electron-withdrawing nature of the acetyl and acetamido groups would direct substitution to specific positions. The nitrogen atom can be N-oxidized, which can alter the reactivity of the ring and facilitate certain substitutions. Furthermore, C-H activation methodologies can be employed for the direct functionalization of the pyridine ring.

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |

| Acetyl (C=O) | Reduction | NaBH₄ | Hydroxyethyl |

| Acetyl (C=O) | Reductive Amination | R-NH₂, NaBH₃CN | Aminoethyl |

| Acetyl (α-CH₃) | Halogenation | NBS, Br₂ | Bromoacetyl |

| Acetamido (NH) | Hydrolysis | HCl, H₂O | Amino |

| Pyridine Ring | N-Oxidation | m-CPBA | Pyridine-N-oxide |

Multicomponent Reactions Incorporating Pyridine-Acetamide Moieties

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While MCRs are often used to construct the pyridine ring itself, pyridine-acetamide derivatives can also participate in or be formed through such reactions.

For example, a pre-formed pyridine-acetamide with a reactive functional group could be one of the components in an MCR. Alternatively, new MCRs could be designed to directly assemble highly functionalized pyridine-acetamides. The Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an α,β-unsaturated ketone, is a classic example of a reaction that can be adapted to a multicomponent format to produce polysubstituted pyridines. acsgcipr.org

Palladium-Catalyzed Cross-Coupling Reactions in Pyridine-Acetamide Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex aromatic and heteroaromatic compounds. These reactions can be employed both for the construction of the pyridine-acetamide scaffold and for its further functionalization.

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, could be a key step in a convergent synthesis. For example, a suitably halogenated acetylpyridine could be coupled with acetamide (B32628) to form the target molecule. Conversely, a halogenated pyridine-acetamide could be coupled with various organometallic reagents (e.g., boronic acids in Suzuki coupling, organozinc reagents in Negishi coupling) to introduce further diversity.

Table 3: Application of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Potential Product Type |

| Suzuki Coupling | Halogenated pyridine-acetamide + Arylboronic acid | Aryl-substituted pyridine-acetamide |

| Buchwald-Hartwig Amination | Halogenated acetylpyridine + Acetamide | Pyridine-acetamide |

| Sonogashira Coupling | Halogenated pyridine-acetamide + Terminal alkyne | Alkynyl-substituted pyridine-acetamide |

| Heck Coupling | Halogenated pyridine-acetamide + Alkene | Alkenyl-substituted pyridine-acetamide |

These palladium-catalyzed methods offer a high degree of functional group tolerance and are often highly efficient, making them well-suited for the synthesis of complex molecules like this compound and its derivatives.

Spectroscopic and Advanced Structural Characterization of N 5 Acetyl 2 Methylpyridin 4 Yl Acetamide

Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are fundamental in determining the structure of molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible (UV-Vis) spectroscopy provide detailed information about the connectivity of atoms, functional groups, and electronic properties of a compound. However, a comprehensive search of scientific literature and chemical databases did not yield specific experimental spectroscopic data for N-(5-Acetyl-2-methylpyridin-4-yl)acetamide. The following sections describe the principles of these techniques and the type of information they would provide for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide information about the electronic environment, number, and neighboring protons for each unique proton in the molecule. For this compound, distinct signals would be expected for the protons of the methyl groups, the acetyl groups, the pyridine (B92270) ring, and the amide N-H proton.

Similarly, ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the electronegativity of the atoms attached to it. For the target compound, separate signals would be anticipated for the methyl carbons, the carbonyl carbons of the acetyl and acetamide (B32628) groups, and the carbons of the pyridine ring.

While specific data is unavailable for this compound, related compounds such as N-(4-Methylpyridin-2-yl)benzamide and N-(5-Methylpyridin-2-yl)benzamide have been characterized by NMR spectroscopy rsc.org. For instance, in N-(4-Methylpyridin-2-yl)benzamide, the methyl group protons appear as a singlet, and the aromatic protons show complex splitting patterns corresponding to their positions on the pyridine and benzene (B151609) rings rsc.org.

Interactive Table: Expected ¹H and ¹³C NMR Data for this compound (Hypothetical) No experimental data is available. The following table is a hypothetical representation of the expected signals.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-CH | 7.0 - 9.0 | 110 - 160 |

| Amide-NH | 8.0 - 10.0 | - |

| Acetyl-CH₃ | 2.0 - 2.5 | 20 - 30 |

| Methyl-CH₃ | 2.0 - 2.5 | 15 - 25 |

| Acetamide-CH₃ | 1.9 - 2.2 | 20 - 30 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.). These spectra are characteristic of the functional groups present in a molecule.

For this compound, key vibrational bands would be expected for the N-H stretch of the amide, the C=O stretches of the acetyl and acetamide groups, C-N stretches, and various vibrations associated with the substituted pyridine ring. The exact positions of these bands can be influenced by factors such as hydrogen bonding.

While a specific IR or Raman spectrum for the title compound is not available, data for similar acetamide-containing molecules show characteristic peaks for the amide and carbonyl groups nist.gov. For example, the IR spectrum of acetamide shows a strong C=O stretching band around 1670 cm⁻¹ and N-H stretching vibrations in the region of 3100-3400 cm⁻¹ researchgate.net.

Interactive Table: Expected Vibrational Frequencies for this compound (Hypothetical) No experimental data is available. The following table is a hypothetical representation of the expected vibrational bands.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (amide) | 3200 - 3400 | 3200 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C=O stretch (acetyl) | 1680 - 1700 | 1680 - 1700 |

| C=O stretch (amide I) | 1640 - 1680 | 1640 - 1680 |

| N-H bend (amide II) | 1510 - 1570 | - |

Electronic Absorption (UV-Vis) Spectroscopy and Fluorescence Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule. For this compound, the substituted pyridine ring and the carbonyl groups constitute the primary chromophores. The electronic transitions would likely be of the π → π* and n → π* type.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Not all molecules fluoresce, but for those that do, the emission spectrum can provide additional information about the electronic structure and environment of the molecule.

Specific UV-Vis and fluorescence data for the title compound were not found. However, related aromatic and heterocyclic compounds typically exhibit absorption maxima in the UV region nist.govnist.gov. The position and intensity of these absorptions can be influenced by the solvent polarity researchgate.net.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and torsional angles, as well as intermolecular interactions such as hydrogen bonding and π–π stacking.

A search of the Cambridge Structural Database and other crystallographic resources did not locate a crystal structure for this compound. The following sections discuss the type of structural information that would be obtained from such a study.

Elucidation of Torsional Angles and Planarity of Molecular Segments

Torsional angles, also known as dihedral angles, describe the rotation around a chemical bond and are crucial for defining the conformation of a molecule. In this compound, key torsional angles would include those describing the orientation of the acetamide and acetyl groups relative to the pyridine ring. These angles would reveal whether the molecule adopts a planar or a more twisted conformation in the solid state.

For example, in the crystal structure of a related compound, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide substituent is significantly twisted out of the plane of the phenyl ring, with a dihedral angle of 47.24 (6)° nih.govresearchgate.net. The degree of planarity is influenced by steric hindrance and electronic effects between the substituents.

Analysis of Hydrogen Bonding Networks and π–π Stacking Interactions

In the solid state, molecules of this compound would likely be held together by a network of intermolecular interactions. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), and the nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. Therefore, the formation of hydrogen bonds is highly probable.

Crystal structures of similar molecules, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, reveal the presence of both N—H⋯N hydrogen bonds and π–π stacking interactions that link the molecules into a three-dimensional network nih.gov. The specific nature and geometry of these interactions would be determined by a single-crystal X-ray diffraction study.

Interactive Table: Potential Intermolecular Interactions in Crystalline this compound (Hypothetical) No experimental data is available. The following table is a hypothetical representation of potential intermolecular interactions.

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | Amide N-H | Amide C=O, Pyridine N, Acetyl C=O |

Crystal Packing Arrangements and Supramolecular Features of this compound

A definitive analysis of the crystal packing arrangements and supramolecular features of this compound is currently precluded by the absence of publicly available single-crystal X-ray diffraction data. Extensive searches of chemical and crystallographic databases did not yield experimental structural information for this specific compound. Consequently, a detailed description of its crystal lattice, including unit cell parameters and space group, cannot be provided at this time.

However, based on the functional groups present in the molecular structure of this compound, a prospective analysis of the likely intermolecular interactions that govern its crystal packing can be put forward. The molecule contains a rich array of hydrogen bond donors and acceptors, as well as aromatic and aliphatic moieties, which are expected to play a crucial role in the formation of a stable, three-dimensional supramolecular architecture.

Prospective Intermolecular Interactions:

Hydrogen Bonding: The acetamide group features a secondary amine (N-H) which can act as a hydrogen bond donor. The carbonyl oxygen of the acetamide, the carbonyl oxygen of the acetyl group, and the nitrogen atom of the pyridine ring are all potential hydrogen bond acceptors. It is highly probable that N-H···O=C and N-H···N(pyridine) hydrogen bonds are key features in the crystal packing, potentially leading to the formation of well-defined motifs such as chains or dimers.

C-H···O and C-H···π Interactions: Weaker intermolecular forces, such as C-H···O and C-H···π interactions, are also anticipated to play a significant role in the crystal packing. The methyl groups and the aromatic C-H bonds of the pyridine ring can act as weak hydrogen bond donors, interacting with the oxygen atoms of the acetyl and acetamide groups, or with the electron-rich face of the pyridine ring of a neighboring molecule.

Computational and Theoretical Investigations of N 5 Acetyl 2 Methylpyridin 4 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Stability Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-(5-Acetyl-2-methylpyridin-4-yl)acetamide, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This analysis would also provide insights into the compound's thermodynamic stability.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This information is invaluable for predicting how the molecule will interact with other molecules.

Reactivity Indices and Fukui Functions

Global and local reactivity descriptors, such as chemical potential, hardness, softness, and Fukui functions, can be derived from quantum chemical calculations. These indices provide a quantitative measure of a molecule's reactivity and can pinpoint the specific atoms most likely to be involved in chemical reactions.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations would reveal its conformational flexibility and the different shapes it can adopt over time. This is crucial for understanding how the molecule might bind to a biological target.

In Silico Prediction of Molecular Interactions and Biological Potential

In silico methods use computer simulations to predict the interaction of a molecule with biological targets, such as proteins or enzymes. Techniques like molecular docking could be used to predict the binding affinity and mode of interaction of this compound with various receptors, providing an initial assessment of its potential biological activity.

While the framework for a thorough computational and theoretical analysis of this compound is well-defined, the specific data required to populate such an analysis is not currently available in the public domain. Future research may provide the necessary experimental or computational results to complete this scientific picture.

Molecular Docking Studies with Protein Targets and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For this compound, molecular docking simulations can be performed against a panel of protein and enzyme targets to explore its potential biological activities. The process involves preparing the three-dimensional structure of the ligand and the receptor, followed by a search algorithm that generates a multitude of possible binding poses. These poses are then scored based on a function that estimates the binding free energy.

A hypothetical docking study of this compound could target enzymes such as cyclooxygenases (COX-1 and COX-2), which are relevant in inflammation. The results would likely indicate the binding energy, the type of interactions formed (e.g., hydrogen bonds, hydrophobic interactions), and the key amino acid residues involved in the binding. For instance, the acetyl and acetamide (B32628) groups of the compound could act as hydrogen bond donors or acceptors, while the methylpyridine ring might engage in hydrophobic or π-stacking interactions within the enzyme's active site. mdpi.com

Illustrative Molecular Docking Results:

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| COX-1 | -7.8 | Arg120, Tyr355 | Hydrogen Bond, Hydrophobic |

| COX-2 | -8.5 | Arg513, Val523 | Hydrogen Bond, π-Alkyl |

| TNF-α | -6.9 | Tyr119, Gly121 | Hydrogen Bond, van der Waals |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. chemrevlett.com These models are built by finding a statistically significant correlation between a set of molecular descriptors and the observed activity for a series of analogous compounds.

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with known biological activities (e.g., inhibitory concentrations against a specific enzyme) would be required. A variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analog. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then employed to build the model. researchgate.net

A successful QSAR model could predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. The model would highlight which structural features are crucial for the desired activity. For example, a QSAR study might reveal that increasing the hydrophobicity of a particular substituent on the pyridine (B92270) ring enhances the biological activity.

Example of a QSAR Model Equation:

pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_Donors + 2.1

This equation is a hypothetical representation of a QSAR model.

Illustrative Data for QSAR of Analogs:

| Analog | LogP | Molecular Weight | H-bond Donors | Predicted pIC50 |

| Analog 1 | 2.1 | 192.21 | 1 | 4.6 |

| Analog 2 | 2.5 | 206.24 | 1 | 4.6 |

| Analog 3 | 2.3 | 191.20 | 2 | 6.2 |

This table is for illustrative purposes only and does not represent actual experimental data.

Hirshfeld Surface Analysis for Intermolecular Contact Characterization

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze the different types of intermolecular contacts.

This analysis can reveal the presence and nature of hydrogen bonds and other weaker interactions that stabilize the crystal structure. For instance, the acetamide group is likely to be involved in N-H···O hydrogen bonds, which would appear as distinct spikes in the fingerprint plot. The analysis can also provide insights into the molecule's shape and how it influences the packing arrangement.

Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis:

| Contact Type | Contribution (%) |

| H···H | 45.2 |

| O···H / H···O | 28.5 |

| C···H / H···C | 15.8 |

| N···H / H···N | 5.5 |

| Other | 5.0 |

This table is for illustrative purposes only and does not represent actual experimental data.

Lack of Publicly Available Research Data for this compound

Following a comprehensive and exhaustive search of scientific databases and publicly available literature, it has been determined that there is no specific research data available for the chemical compound This compound concerning its in vitro biological activities as outlined in the requested article structure.

The performed searches for this specific compound did not yield any studies detailing its:

In Vitro Antimicrobial Activity: No information was found regarding its efficacy against Gram-positive and Gram-negative bacteria, its antifungal properties against fungal pathogens, or its ability to inhibit biofilm formation.

In Vitro Cytotoxicity and Antiproliferative Effects: There are no published studies on the cytotoxic or antiproliferative effects of this compound on any cancer cell lines.

Enzyme Inhibition and Biochemical Modulation: No data is available from in vitro assays on its potential to inhibit enzymes such as α-glucosidase and urease.

While the broader class of acetamide and pyridine-containing compounds has been investigated for various biological activities, the strict focus on "this compound" as per the instructions means that no scientifically accurate and detailed article can be generated. The creation of such an article would require fabricating data, which is against the principles of scientific accuracy and integrity.

Therefore, the requested article focusing solely on the in vitro biological activity evaluation and mechanistic insights for this compound and its analogues cannot be produced at this time due to the absence of the necessary research findings in the public domain.

In Vitro Biological Activity Evaluation and Mechanistic Insights for N 5 Acetyl 2 Methylpyridin 4 Yl Acetamide and Its Analogues

Enzyme Inhibition and Biochemical Modulation Studies

Investigation of Other Enzyme Target Modulations

There is currently no specific research data available on the modulation of enzyme targets by N-(5-Acetyl-2-methylpyridin-4-yl)acetamide. However, studies on isomeric and analogous compounds suggest that molecules with an acetamide-pyridine scaffold could potentially interact with various enzymes. For instance, a structural isomer, N-(5-acetylpyridin-2-yl)acetamide, has been investigated for its potential to allosterically modulate glucokinase activity. smolecule.com Furthermore, certain derivatives of acetamide (B32628) have been shown to selectively inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. smolecule.com Without direct experimental evidence, any potential enzymatic interactions of this compound remain speculative.

In Vitro Anti-inflammatory Potential and Associated Signaling Pathways

Specific in vitro studies on the anti-inflammatory properties of this compound have not been reported. Research on other acetamide-containing compounds has demonstrated anti-inflammatory effects through the modulation of key signaling pathways. For example, some acetamide derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net The mechanism for such effects in some compounds involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. plos.orgmdpi.com However, it is crucial to note that these findings are for different, albeit structurally related, molecules, and similar activity for this compound has not been confirmed.

Antioxidant Activity Assessment in Cellular and Cell-Free Systems

There is no published data on the antioxidant activity of this compound in either cellular or cell-free systems. Generally, the antioxidant potential of chemical compounds can be evaluated through various assays.

Cell-Free Systems: Common cell-free assays used to determine antioxidant capacity include the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. nih.govmdpi.commdpi.com These methods measure the ability of a compound to neutralize stable free radicals in a solution.

Cellular Systems: Cellular antioxidant activity is often assessed by measuring the compound's ability to mitigate oxidative stress within cultured cells. This can involve quantifying the reduction of reactive oxygen species (ROS) and nitric oxide (NO) production in cell lines such as macrophages stimulated with pro-oxidants. nih.govresearchgate.net Assays utilizing fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) can be employed to detect intracellular ROS levels. nih.govmdpi.com

Without experimental data, the antioxidant capacity of this compound remains unknown.

Modulation of In Vitro Cellular Differentiation Processes

Currently, there is no scientific literature available that investigates the effects of this compound on in vitro cellular differentiation processes. The impact of this specific compound on the differentiation of various cell types, such as stem cells, immune cells, or others, has not been explored.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Pyridine Acetamides

Influence of Substituent Effects on Chemical Reactivity and Biological Profile

The chemical reactivity and biological activity of pyridine (B92270) acetamides, including N-(5-Acetyl-2-methylpyridin-4-yl)acetamide, are significantly influenced by the nature and position of substituents on the pyridine ring. The electron-withdrawing or electron-donating properties of these substituents can alter the electron density of the pyridine ring, thereby affecting its reactivity and interaction with biological targets. mdpi.comnih.gov

The pyridine ring, being an electron-deficient aromatic system, is generally less susceptible to electrophilic substitution than benzene (B151609). researchgate.net However, the substituents already present on the this compound core—an acetyl group at the 5-position and a methyl group at the 2-position—play a critical role. The acetyl group is a meta-directing deactivator, while the methyl group is an ortho, para-directing activator. The interplay of these electronic effects governs the regioselectivity of further chemical modifications.

From a biological standpoint, these substituents are key determinants of the molecule's interaction with protein targets. For instance, in a series of pyridine derivatives, electron-withdrawing groups were found to be necessary for certain types of reactivity. mdpi.com Conversely, electron-donating groups can enhance interactions with electron-deficient pockets in a target protein. nih.gov The acetamido group at the 4-position is crucial for forming hydrogen bonds, a key interaction in many biological systems.

A study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues demonstrated that modifications to the acetamido scaffold led to compounds with potent anti-inflammatory activity by dually inhibiting TNF-α- and IL-6-induced cell adhesion. nih.gov This highlights the importance of the acetamido moiety and the potential for optimization by altering its substituents.

Table 1: Influence of Substituents on the Properties of Pyridine Derivatives

| Substituent | Electronic Effect | Influence on Reactivity | Potential Impact on Biological Profile |

| Acetyl (at C5) | Electron-withdrawing | Deactivates the ring towards electrophilic substitution | Can act as a hydrogen bond acceptor |

| Methyl (at C2) | Electron-donating | Activates the ring towards electrophilic substitution | Can provide steric bulk and influence binding |

| Acetamido (at C4) | Electron-donating (resonance), Electron-withdrawing (inductive) | Can direct substitution and participate in hydrogen bonding | Key for target interaction through hydrogen bonds |

Design Principles for Enhanced Bioactivity and Selectivity in this compound Derivatives

The design of more bioactive and selective derivatives of this compound hinges on a systematic approach to structural modification. Key strategies include altering the substituents on the pyridine ring, modifying the acetamido side chain, and introducing new functional groups to probe interactions with biological targets.

Key Design Principles:

Modification of the Acetyl Group: The acetyl group at the 5-position can be modified to explore its role in target binding. For example, reduction to an alcohol could introduce a hydrogen bond donor, while conversion to other keto derivatives could probe steric and electronic requirements in the binding pocket.

Variation of the Methyl Group: Replacing the methyl group at the 2-position with other alkyl or aryl groups can influence the molecule's lipophilicity and steric profile, potentially leading to improved cell permeability and target engagement.

Derivatization of the Acetamido Moiety: The nitrogen of the acetamido group offers a site for substitution. Introducing different aryl or alkyl groups can modulate the electronic properties and steric bulk of this region, which is often critical for activity. Studies on related acetamide-containing compounds have shown that such modifications can significantly impact biological activity. researchgate.netnih.gov

Introduction of Additional Substituents: Adding substituents at the vacant 3- and 6-positions of the pyridine ring can be explored. Halogens, for instance, can introduce favorable interactions and block metabolic pathways, while small alkyl or alkoxy groups can fine-tune the electronic and steric properties.

A study on 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels demonstrated that systematic analog preparation in different regions of the scaffold was crucial for establishing structure-activity relationships. mdpi.com A similar approach can be applied to this compound derivatives to map the chemical space for optimal bioactivity.

Comparative Studies with Related Pyridine, Pyrimidine (B1678525), and Thiazole Acetamide (B32628) Scaffolds

Comparing the biological activities of this compound with those of analogous compounds containing different heterocyclic cores, such as pyrimidine and thiazole, provides valuable insights into the role of the core scaffold. nih.govresearchgate.net

Table 2: Comparative Biological Activities of Heterocyclic Acetamide Scaffolds

| Scaffold | Key Features | Reported Biological Activities | Reference |

| Pyridine Acetamide | Electron-deficient six-membered ring with one nitrogen. | Anti-inflammatory, Anticancer | nih.govresearchgate.net |

| Pyrimidine Acetamide | Six-membered ring with two nitrogen atoms. | Anti-inflammatory, Anticancer, SLACK channel inhibition | mdpi.comnih.govresearchgate.net |

| Thiazole Acetamide | Five-membered ring with sulfur and nitrogen atoms. | Antimicrobial, Antioxidant | nih.govresearchgate.netmdpi.com |

Complexation Chemistry and Advanced Applications of N 5 Acetyl 2 Methylpyridin 4 Yl Acetamide

Metal Complexation Studies with N-(5-Acetyl-2-methylpyridin-4-yl)acetamide as a Ligand

The this compound molecule possesses multiple potential donor sites for coordination with metal ions, including the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the acetyl group, and the oxygen and nitrogen atoms of the acetamide (B32628) moiety. This multifunctionality could allow it to act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of diverse and structurally interesting metal complexes.

The synthesis of metal complexes with this compound as a ligand would likely follow established procedures for coordination compounds. A general approach would involve the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) with the ligand in a suitable solvent, such as ethanol, methanol, or acetonitrile. The reaction mixture would be stirred, possibly with heating, to facilitate the formation of the complex, which could then be isolated by precipitation and purified by recrystallization.

The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques to determine their composition and structure.

Elemental Analysis: To determine the empirical formula of the complex and the ligand-to-metal ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=O (acetyl and amide), C=N (pyridine), and N-H (amide) groups upon complexation would indicate their involvement in bonding to the metal ion.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry around the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR studies of diamagnetic complexes could reveal changes in the chemical shifts of the ligand's protons and carbons upon coordination, further elucidating the binding mode.

Table 1: Hypothetical Spectroscopic Data for a Metal Complex of this compound

| Technique | Ligand | Hypothetical Metal Complex (M-L) | Interpretation |

| IR (cm⁻¹) | ν(C=O)acetyl: ~1680ν(C=O)amide: ~1660ν(C=N)pyridine: ~1580 | ν(C=O)acetyl: ~1650ν(C=O)amide: ~1640ν(C=N)pyridine: ~1595 | Shift to lower frequency for C=O suggests coordination through oxygen. Shift to higher frequency for C=N suggests coordination through pyridine nitrogen. |

| UV-Vis (nm) | λmax: ~270, ~310 | λmax: ~280, ~330, ~450 (d-d transition) | Appearance of new bands in the visible region indicates the formation of a coordination complex and provides insights into the electronic structure. |

| ¹H NMR (ppm) | Pyridine-H: ~8.3Methyl-H: ~2.5Acetyl-H: ~2.6Amide-NH: ~9.8 | Pyridine-H: ~8.5Methyl-H: ~2.5Acetyl-H: ~2.7Amide-NH: ~10.2 | Downfield shift of pyridine and amide protons suggests their involvement in coordination to the metal center. |

Note: This table presents hypothetical data based on known complexes of similar ligands and is for illustrative purposes.

The electronic and structural properties of coordination compounds derived from this compound would be highly dependent on the nature of the metal ion, its oxidation state, and the coordination mode of the ligand.

Transition metal pyridine complexes are known to adopt various geometries, including octahedral, tetrahedral, and square planar. wikipedia.org For instance, a divalent metal ion like Cu(II) or Ni(II) could potentially form a four-coordinate or six-coordinate complex with this ligand. The ligand could act as a bidentate donor, coordinating through the pyridine nitrogen and one of the carbonyl oxygen atoms, leading to the formation of a stable chelate ring.

The electronic properties would be influenced by the ligand field created by this compound. The pyridine nitrogen is a moderately soft donor, while the carbonyl oxygen atoms are hard donors. This mixed-donor character could lead to interesting electronic and magnetic properties in the resulting complexes.

Table 2: Potential Structural Features of Metal Complexes with this compound

| Metal Ion | Potential Geometry | Potential Coordination Sites |

| Cu(II) | Square Planar or Distorted Octahedral | Pyridine-N, Acetyl-O |

| Ni(II) | Octahedral or Tetrahedral | Pyridine-N, Amide-O |

| Zn(II) | Tetrahedral | Pyridine-N, Acetyl-O |

| Co(II) | Tetrahedral or Octahedral | Pyridine-N, Amide-O |

Note: This table outlines potential coordination scenarios and is not based on experimental data for the specific compound.

Potential Applications in Material Science and Analytical Chemistry

While specific applications for this compound complexes have not been reported, the broader class of pyridine acetamide-based metal complexes has shown promise in several fields.

In material science , coordination polymers and metal-organic frameworks (MOFs) constructed from pyridine-based ligands are of significant interest for their potential applications in gas storage, catalysis, and as luminescent materials. The functional groups on this compound could be exploited to tune the properties of such materials.

In analytical chemistry , pyridine derivatives are utilized as reagents and solvents. postapplescientific.com Ligands with specific chelating abilities are valuable for the selective detection and quantification of metal ions. The complexation of this compound with certain metal ions could result in a distinct color change or a fluorescent response, making it a candidate for the development of new colorimetric or fluorometric sensors.

Emerging Research Avenues and Future Outlook in Pyridine Acetamide Chemistry

The field of coordination chemistry continues to explore the synthesis of novel ligands and the properties of their metal complexes. For pyridine acetamide derivatives, several research avenues are emerging:

Biologically Active Complexes: Many metal complexes of pyridine-containing ligands exhibit interesting biological activities, including antimicrobial and anticancer properties. Future research could focus on synthesizing and screening metal complexes of this compound for their potential therapeutic applications.

Catalysis: Pyridine-ligated metal complexes are widely used as catalysts in organic synthesis. wikipedia.org The electronic and steric environment provided by this compound could be tailored to develop new and efficient catalysts for a variety of chemical transformations.

Supramolecular Chemistry: The ability of the ligand to participate in hydrogen bonding and π-π stacking interactions, in addition to coordination bonds, makes it an attractive building block for the construction of complex supramolecular architectures with interesting host-guest properties.

Q & A

Q. What are the standard synthetic routes for preparing N-(5-Acetyl-2-methylpyridin-4-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous acetamide derivatives are synthesized by reacting chloroacetamide intermediates with heterocyclic thiols under reflux in ethanol or acetic anhydride. Optimization includes controlling temperature (reflux conditions), solvent polarity (ethanol, chloroform-acetone mixtures), and stoichiometric ratios (1:1 molar ratios of reactants). Purification often employs recrystallization from mixed solvents .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Key methods include:

Q. How does solvent choice impact the solubility and stability of this compound during synthesis?

Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol or chloroform-acetone mixtures are preferred for crystallization. Stability is influenced by pH and temperature; acidic conditions may hydrolyze the acetyl group, necessitating neutral or anhydrous environments during reflux .

Q. What crystallization techniques yield high-quality single crystals for X-ray analysis?

Slow evaporation of saturated solutions in mixed solvents (e.g., chloroform-acetone) is effective. Crystal quality is assessed using diffraction criteria (e.g., resolution limits < 0.8 Å). SHELXL is commonly used for refinement, with hydrogen atoms added geometrically and thermal parameters adjusted via riding models .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings formed via N–H···O interactions. These patterns affect melting points, solubility, and stability. For example, strong intermolecular hydrogen bonds in the lattice may reduce solubility in non-polar solvents .

Q. How can computational methods (e.g., molecular docking) predict biological activity, and how do results align with experimental assays?

- PASS software : Predicts potential targets (e.g., enzyme inhibition) based on structural descriptors.

- Molecular docking : Validates binding affinities to active sites (e.g., lipoxygenase).

Discrepancies between computational and experimental results often arise from solvent effects or conformational flexibility not modeled in silico. Cross-validation with enzymatic assays (e.g., IC₅₀ measurements) is critical .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

Q. How are reaction pathways modified to avoid acetyl group migration or oxidation?

- Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups).

- Low-temperature reactions : Minimize thermal degradation (e.g., –20°C for acid-sensitive intermediates).

- Inert atmospheres : Prevent oxidation during prolonged reflux (e.g., nitrogen or argon) .

Q. What advanced crystallographic tools (beyond SHELXL) improve refinement accuracy for twinned or low-resolution data?

Q. How do substituent variations (e.g., methyl vs. chloro groups) alter reactivity in downstream functionalization?

- Electron-withdrawing groups (e.g., Cl) : Activate pyridine rings toward electrophilic substitution.

- Steric effects : Bulky groups (e.g., methyl) hinder access to reactive sites, requiring catalysts (e.g., Pd for cross-coupling). Comparative kinetic studies under identical conditions quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.